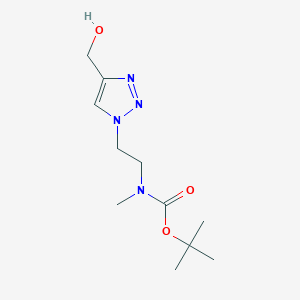

tert-butyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate

Vue d'ensemble

Description

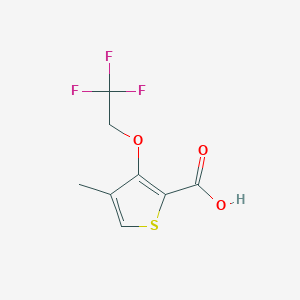

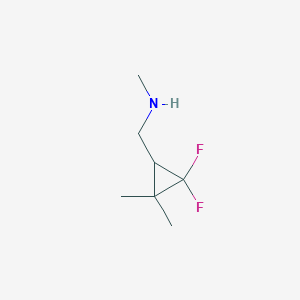

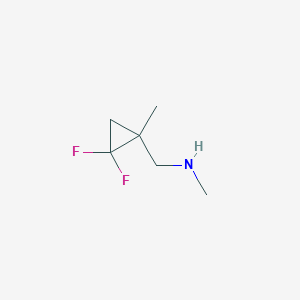

This compound is a derivative of tert-butyl carbamate . It has a complex structure with multiple functional groups, including a hydroxymethyl group attached to a 1H-1,2,3-triazol-1-yl ring, an ethyl group, and a methyl carbamate group .

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including condensation, decarboxylation, hydrolysis, reduction, and acylation . The raw materials used in the synthesis include diethyl acetamidornalonate and 4-substituent biphenyl . The solvents used in the synthesis are recoverable, reducing environmental pollution and production cost .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups . The 1H-1,2,3-triazol-1-yl ring and the carbamate group contribute to the compound’s reactivity .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, tert-butyl carbamate can undergo palladium-catalyzed cross-coupling reactions with various aryl halides .Applications De Recherche Scientifique

Synthesis of N-Boc-Protected Anilines

This compound is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . The tert-butyl group serves as a protective group for amines, allowing for selective reactions to occur elsewhere in the molecule without affecting the amine group. This is particularly useful in multi-step organic syntheses where functional group compatibility is crucial.

Development of Tetrasubstituted Pyrroles

The compound finds application in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . Pyrroles are significant in medicinal chemistry due to their presence in various biologically active natural products and pharmaceuticals.

Positron Emission Tomography (PET) Imaging

In the field of diagnostic imaging, this compound has been used in the synthesis of novel fluorine-18-labeled tracers for PET imaging of Bruton’s tyrosine kinase (BTK) . BTK is a target for treating B-cell malignancies and autoimmune diseases, and the development of such tracers can aid in the discovery and development of BTK inhibitors.

Research on BTK-Positive Tumors

The compound has been involved in studies to understand the uptake and distribution of PET tracers in BTK-positive tumors . This research is pivotal for the clinical diagnosis and treatment monitoring of B-cell malignancies.

Synthesis of Gamma Secretase Modulators

It has been used in the design and synthesis of a novel series of oxadiazine gamma secretase modulators for familial Alzheimer’s disease. Gamma secretase modulators are promising therapeutic agents for the treatment of Alzheimer’s disease.

Organic Building Blocks

As an organic building block, this compound provides a versatile starting material for a wide range of chemical syntheses . Its structure contains functional groups that are amenable to further chemical modifications, making it a valuable reagent in organic chemistry.

Protective Group in Peptide Synthesis

The tert-butyl moiety is commonly used as a protective group in peptide synthesis . It protects functional groups like carboxylic acids and alcohols from undesired side reactions during the synthesis process.

Propriétés

IUPAC Name |

tert-butyl N-[2-[4-(hydroxymethyl)triazol-1-yl]ethyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O3/c1-11(2,3)18-10(17)14(4)5-6-15-7-9(8-16)12-13-15/h7,16H,5-6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLSLZCIPDSXEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCN1C=C(N=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine](/img/structure/B1480535.png)

![7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane](/img/structure/B1480537.png)

![N-((3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)ethanamine](/img/structure/B1480551.png)

![(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanamine](/img/structure/B1480553.png)